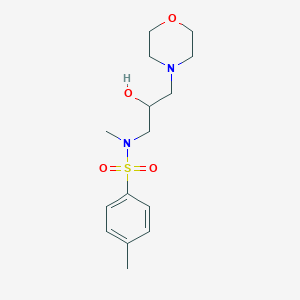

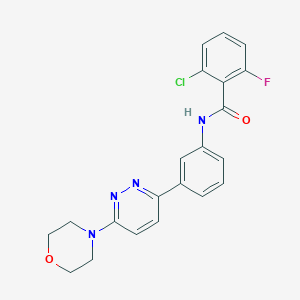

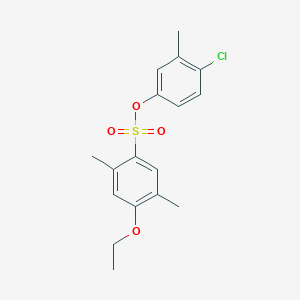

![molecular formula C10H11FN2 B3017344 2-[Ethyl(4-fluorophenyl)amino]acetonitrile CAS No. 1247196-05-9](/img/structure/B3017344.png)

2-[Ethyl(4-fluorophenyl)amino]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-[Ethyl(4-fluorophenyl)amino]acetonitrile, also referred to as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, is a fluorinated α-aminonitrile that has been synthesized using a 'green protocol' . This compound is of interest due to its potential applications in various fields, including medicinal chemistry, as indicated by its docking into the indoleamine 2,3-dioxygenase enzyme .

Synthesis Analysis

The synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was achieved through environmentally friendly methods, as suggested by the term 'green protocol' . The synthesis process and the purity of the compound were confirmed through elemental analysis, spectral data, and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of the compound was elucidated using single-crystal X-ray diffraction, which revealed that it crystallizes in the orthorhombic space group Pbca . The crystal structure was refined to a final R-value of 0.0498, indicating a high level of precision in the structural determination . Additionally, theoretical calculations using the DFT-B3LYP/6-311++G(d,p) method were performed to obtain and analyze the equilibrium geometry of the α-aminonitrile .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, it does mention a molecular docking study with the indoleamine 2,3-dioxygenase enzyme, suggesting potential biological interactions or reactivity . However, another study on a different class of fluorinated compounds, namely 1-fluoro-2-arylvinyl phenyl sulphones, describes their electrochemical reduction in acetonitrile, which involves cleavage of carbon-sulphur and/or carbon-fluorine bonds . This could provide insights into the reactivity of fluorinated compounds in general.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile were analyzed through vibrational and NMR spectroscopy, comparing calculated spectra with experimental observations . The reactivity of the molecule was explained using various molecular descriptors, and reactivity surfaces were also analyzed . These analyses provide a comprehensive understanding of the compound's properties, which are crucial for its potential applications in chemical and pharmaceutical industries.

Scientific Research Applications

1. Bioanalytical Method Development

Nemani et al. (2018) established a quantitative bioanalytical method for a molecule structurally similar to 2-[Ethyl(4-fluorophenyl)amino]acetonitrile, demonstrating its potent acetylcholinesterase inhibition property. This research involved developing a rapid and selective RP-HPLC bioanalytical method for its quantitative measurement, following the USFDA bioanalytical method validation guideline. The method showed high accuracy and precision, proving valuable for drug development and stability studies in human plasma (Nemani, Shard, & Sengupta, 2018).

2. Compound Synthesis and Characterization

Sapnakumari et al. (2014) focused on synthesizing and characterizing a compound with structural similarities to this compound. Their research included elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction. Such detailed characterization is crucial for understanding the properties and potential applications of these compounds (Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014).

3. Theoretical Studies and Molecular Docking

Brahmachari et al. (2015) synthesized a fluorinated α-aminonitrile compound, structurally related to this compound, following a ‘green protocol’. They performed detailed spectral and X-ray crystallographic analyses. Theoretical calculations using DFT-B3LYP/6-311++G(d,p) method were conducted for vibrational and NMR analyses. Additionally, the reactivity of the molecule was explained using various molecular descriptors, and a molecular docking study in indoleamine 2,3-dioxygenase enzyme was carried out (Brahmachari, Kumar, Srivastava, Gangwar, Misra, Gupta, & Rajnikant, 2015).

Safety and Hazards

The safety data sheet for 2-[Ethyl(4-fluorophenyl)amino]acetonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may also cause respiratory irritation . Proper protective measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

2-(N-ethyl-4-fluoroanilino)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c1-2-13(8-7-12)10-5-3-9(11)4-6-10/h3-6H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDYCLFLGUJBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

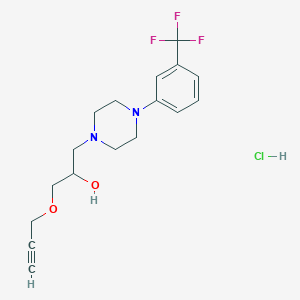

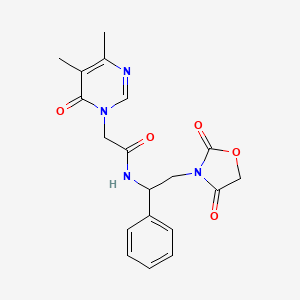

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)

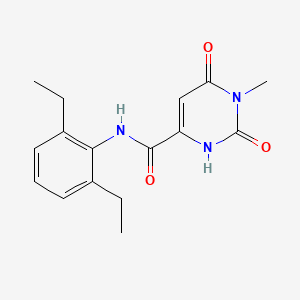

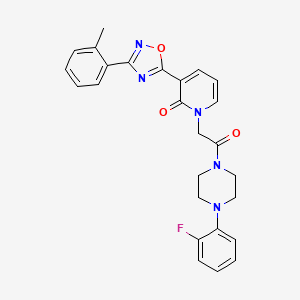

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017263.png)

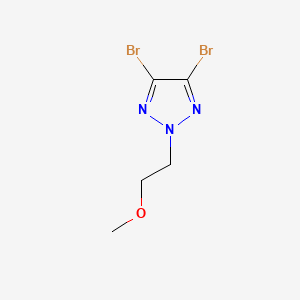

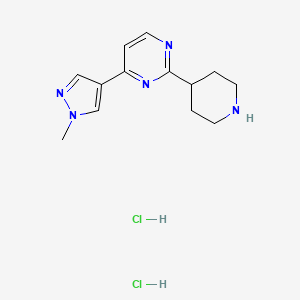

![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)

![13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B3017282.png)